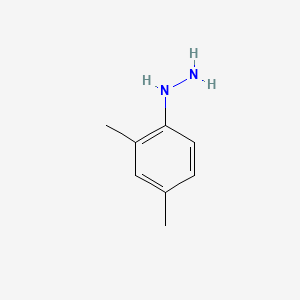

(2,4-Dimethylphenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSHNNKBWNAZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351537 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-00-9 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Applications of (2,4-Dimethylphenyl)hydrazine

Introduction

This compound is an aromatic organic compound belonging to the substituted hydrazine family. Characterized by a hydrazine functional group (-NHNH₂) attached to a 2,4-dimethyl substituted phenyl ring, this chemical serves as a highly versatile and valuable intermediate in various domains of chemical synthesis.[1] Its inherent reactivity, primarily centered on the nucleophilic nitrogen atoms of the hydrazine moiety, makes it a crucial building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize hydrazine derivatives in their work. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1] For practical applications, especially in aqueous media, it is often converted to its hydrochloride salt, which enhances stability and solubility.[2] The key physicochemical properties of both the free base and its hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 615-00-9[3][4] | 60480-83-3[5] |

| Molecular Formula | C₈H₁₂N₂[3][4] | C₈H₁₃ClN₂[5] |

| Molecular Weight | 136.20 g/mol [3][4] | 172.66 g/mol [5] |

| Appearance | Colorless to pale yellow liquid/solid[1] | Light beige to brown crystalline solid[2][5] |

| Boiling Point | 232.2 °C at 760 mmHg[4] | Not applicable |

| Melting Point | Not specified | ~180 °C[5] |

| Density | 1.058 g/cm³[4] | Not applicable |

| Refractive Index | 1.607[4] | Not applicable |

| Solubility | --- | Soluble in water and organic solvents[2] |

| Key Characteristics | --- | Hygroscopic[5] |

Synthesis and Purification

The most common and reliable synthesis of this compound begins with 2,4-dimethylaniline (2,4-xylidine). The process is a classical two-step procedure involving diazotization followed by reduction. The choice of reagents and strict control of reaction conditions are paramount to achieving a high yield and purity.

Experimental Protocol: Synthesis from 2,4-Dimethylaniline

This protocol describes the conversion of 2,4-dimethylaniline to this compound, a method adapted from established procedures.[5][6]

Step 1: Diazotization of 2,4-Dimethylaniline

-

Combine 43 g of 2,4-dimethylaniline with 89 g of 32% hydrochloric acid and 40 mL of water in a suitable reaction vessel.

-

Cool the resulting suspension to a temperature range of -10 to -5 °C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice). Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing.

-

Slowly add a pre-chilled solution of 25 g of sodium nitrite in 104 mL of water dropwise to the suspension. Maintain vigorous stirring and ensure the temperature does not exceed -5 °C. The aniline hydrochloride will gradually dissolve, forming a clear, reddish-brown solution of the diazonium salt.[5][6]

-

After the addition is complete, check for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of urea or amidosulphonic acid to quench it.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger vessel, prepare a reducing solution by dissolving 200 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 235 g of 32% hydrochloric acid. Cool this solution to -10 °C.[6] Expertise: Stannous chloride is an effective and widely used reducing agent for converting diazonium salts to hydrazines.

-

Rapidly add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with vigorous stirring. A white precipitate, the tin double salt of the hydrazine, will form immediately.[6]

-

Continue stirring the white suspension at low temperature for several hours to ensure the reaction goes to completion.

-

Isolate the tin double salt by suction filtration.

Step 3: Liberation and Isolation of the Free Hydrazine

-

Prepare a solution of 100 g of sodium hydroxide in 100 g of water.

-

Add the filtered tin double salt in portions to the sodium hydroxide solution. This will decompose the salt and liberate the free this compound base. Adjust the pH to approximately 14 to ensure complete liberation.[6]

-

Extract the free hydrazine from the aqueous phase multiple times using a suitable organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydrazine.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent such as methyl tert-butyl ether (MTBE) to yield pure this compound.[6]

-

To prepare the hydrochloride salt for improved stability, dissolve the purified free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete.[5] Collect the precipitate by filtration and dry in a vacuum desiccator.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the nucleophilic character of the terminal -NH₂ group. Its most prominent reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is highly reliable and forms the basis for many of its applications in medicinal chemistry and materials science.[7]

Mechanism: Hydrazone Formation

The formation of a hydrazone is a two-stage process involving nucleophilic addition followed by dehydration.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, creating a neutral carbinolamine intermediate. This step is often facilitated by a mild acid catalyst.

-

Dehydration: The oxygen of the hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The lone pair on the second nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the final C=N bond of the hydrazone.

Hydrazone Formation Mechanism Diagram

Caption: Mechanism of hydrazone formation from a carbonyl compound.

This reactivity makes this compound a valuable reagent for synthesizing libraries of hydrazone compounds, which have shown a remarkable range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[7][8]

Applications in Research and Drug Development

The ability to readily form stable, functionalized derivatives makes this compound a cornerstone reagent in several research areas.

-

Medicinal Chemistry: It serves as a scaffold for creating novel therapeutic agents. The hydrazide-hydrazone linkage (-CO-NH-N=C-) is a key structural motif in many biologically active molecules.[8] By condensing this compound with various aldehydes and ketones bearing other functional groups, chemists can rapidly generate diverse compound libraries for high-throughput screening.[7]

-

Chemosensor Development: The hydrazone derivatives of this compound can act as chemosensors. The imine (C=N) bond and associated conjugated system can exhibit changes in their photophysical properties (e.g., color or fluorescence) upon binding to specific ions or molecules, making them useful for detection and analysis.[7]

-

Precursor for Heterocycles: It is a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, in the Fischer indole synthesis, substituted phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles, a privileged scaffold in drug discovery.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate caution due to their potential toxicity.

-

Hazard Profile: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Hydrazines as a class are also noted as being potentially carcinogenic.[1][2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[10][11]

-

Handling: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The hydrochloride salt is hygroscopic and should be protected from moisture.[5] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a potent and versatile chemical reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, centered on the formation of hydrazones, provides a reliable pathway for the creation of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in a safe and effective manner, empowering researchers to advance the frontiers of drug discovery and chemical innovation.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]

-

ChemAnalyst. Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. [Link]

-

PubChem. 2,5-Dimethylphenylhydrazine hydrochloride. [Link]

-

National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]

- Google Patents. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.

-

Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

-

US EPA. Hydrazine, (3,4-dimethylphenyl)-, monohydrochloride - Substance Details. [Link]

Sources

- 1. CAS 615-00-9: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride [cymitquimica.com]

- 3. This compound | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of (2,4-Dimethylphenyl)hydrazine from 2,4-Dimethylaniline

Abstract: This technical guide provides a comprehensive overview of the synthesis of (2,4-Dimethylphenyl)hydrazine, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through a two-step process involving the diazotization of 2,4-dimethylaniline followed by the reduction of the resulting diazonium salt. This document offers a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as 2,4-xylylhydrazine, is a vital building block in organic synthesis.[1][2] Its structural features, particularly the reactive hydrazine moiety, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These compounds, in turn, form the core of numerous pharmaceuticals, agrochemicals, and dyes.[1][3] For instance, it serves as a key intermediate in the production of certain pesticides and herbicides, such as the widely used acaricide amitraz.[3] Furthermore, its derivatives are explored for their potential as chemosensors and in other advanced material applications.[4]

The synthesis of this compound from the readily available 2,4-dimethylaniline (2,4-xylidine) is a classic and industrially relevant transformation.[3][5] This guide aims to provide a thorough understanding of this process, emphasizing both the theoretical underpinnings and the practical aspects of its execution in a laboratory setting.

The Synthetic Pathway: A Two-Step Transformation

The conversion of 2,4-dimethylaniline to this compound is typically accomplished in two sequential steps:

-

Diazotization: The primary aromatic amine, 2,4-dimethylaniline, is converted into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]

-

Reduction: The resulting 2,4-dimethylbenzenediazonium salt is then reduced to the corresponding hydrazine derivative.[8][9] Various reducing agents can be employed for this step, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being common choices.[5][8][9]

The overall reaction scheme can be depicted as follows:

Figure 1: Overall synthetic pathway from 2,4-dimethylaniline to this compound.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Diazotization of 2,4-Dimethylaniline

The diazotization reaction is a cornerstone of aromatic chemistry.[6] It proceeds through a series of well-defined steps:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][10]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2,4-dimethylaniline attacks the nitrosonium ion.[7][10] This forms an N-nitrosoanilinium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the relatively stable 2,4-dimethylbenzenediazonium ion.[10]

Figure 2: Simplified mechanism of the diazotization of 2,4-dimethylaniline.

It is imperative to maintain a low temperature (typically 0-5 °C) during the diazotization process, as diazonium salts can be unstable at higher temperatures and may decompose, leading to the formation of phenols and other byproducts.[7]

The Reduction of the Diazonium Salt

The reduction of the 2,4-dimethylbenzenediazonium salt to this compound involves the addition of electrons and protons to the diazonium group.[8] When using stannous chloride (tin(II) chloride) as the reducing agent in an acidic medium, the mechanism is believed to proceed as follows:

-

Electron Transfer: Stannous chloride (SnCl₂) acts as a two-electron reducing agent, donating electrons to the terminal nitrogen of the diazonium ion.[11][12]

-

Protonation: The resulting intermediate is protonated by the acid present in the reaction mixture.

-

Further Reduction and Protonation: Subsequent steps of electron transfer and protonation lead to the cleavage of the nitrogen-nitrogen triple bond and the formation of the hydrazine.

The choice of reducing agent can influence the reaction conditions and the work-up procedure. Sodium sulfite is another effective reducing agent for this transformation.[8][13]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound from 2,4-dimethylaniline.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 2,4-Dimethylaniline | (e.g., 0.1 mol) | Starting Material |

| Concentrated Hydrochloric Acid | (e.g., 0.3 mol) | Acid Catalyst |

| Sodium Nitrite | (e.g., 0.105 mol) | Diazotizing Agent |

| Stannous Chloride Dihydrate | (e.g., 0.25 mol) | Reducing Agent |

| Sodium Hydroxide | (e.g., 40% aq. solution) | Basification |

| Diethyl Ether or MTBE | (as required) | Extraction Solvent |

| Anhydrous Magnesium Sulfate | (as required) | Drying Agent |

| Round-bottom flask | 500 mL | Reaction Vessel |

| Dropping funnel | 100 mL | Controlled Addition |

| Magnetic stirrer and stir bar | - | Agitation |

| Ice-salt bath | - | Temperature Control |

| Buchner funnel and filter paper | - | Filtration |

| Separatory funnel | 500 mL | Extraction |

| Rotary evaporator | - | Solvent Removal |

Procedure

Step 1: Diazotization of 2,4-Dimethylaniline

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 2,4-dimethylaniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.25 mol).

-

Add water (e.g., 100 mL) to the mixture and stir until the 2,4-dimethylaniline hydrochloride salt is fully dissolved.

-

Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.[14][15]

-

Prepare a solution of sodium nitrite (e.g., 0.105 mol) in water (e.g., 50 mL) and place it in a dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.[15] The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt solution is indicated by a clear, often reddish-brown solution.[5]

-

A small amount of urea or sulfamic acid can be added to quench any excess nitrous acid.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (e.g., 0.25 mol) in concentrated hydrochloric acid (e.g., 0.25 mol).[5][15]

-

Cool this solution in an ice bath to approximately 5 °C.[15]

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the stannous chloride solution.[5] A precipitate of the tin double salt of the hydrazine will form.

-

Continue stirring the resulting suspension in the ice bath for at least one hour to ensure complete reduction.

Step 3: Isolation and Purification of this compound

-

Collect the precipitated tin double salt by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold water.

-

Suspend the filter cake in water and, while stirring, carefully add a concentrated solution of sodium hydroxide (e.g., 40%) until the mixture is strongly alkaline (pH > 12).[5][15] This will liberate the free hydrazine base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or MTBE (3 x 100 mL).[5][15]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

Figure 3: A flowchart illustrating the key stages of the experimental workflow.

Safety and Handling: A Critical Consideration

Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme care.[16][17][18][19][20]

-

Toxicity: Hydrazines are toxic and potential carcinogens.[1][16][17] Avoid all personal contact, including inhalation of vapors and skin contact.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Work in a well-ventilated fume hood.[16][17]

-

Reactivity: Hydrazine derivatives can be reactive and potentially explosive under certain conditions.[20] Avoid contact with strong oxidizing agents.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[16][19]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product. The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl groups.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the hydrazine moiety.

-

Melting Point/Boiling Point: The melting point (for solids) or boiling point (for liquids) can be compared to literature values to assess the purity of the product.[2]

Conclusion: A Versatile Synthesis for a Key Intermediate

The synthesis of this compound from 2,4-dimethylaniline via diazotization and subsequent reduction is a robust and well-established method. By understanding the underlying chemical principles, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery, agrochemical development, and materials science. This guide provides the necessary framework for the successful execution of this important chemical transformation.

References

- NPTEL. (n.d.). Aromatic Diazonium Salts. NPTEL Archive.

- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.

- Look Chemical. (n.d.). The Crucial Role of 2,4-Dimethylaniline in Modern Dye Synthesis.

- ChemicalBook. (n.d.). This compound synthesis.

- Thermo Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.

- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.

- Pro-Chem. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.

- Hofmann, J., Jasch, H., & Heinrich, M. R. (2018). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry.

- Jasch, H., Scheumann, J., & Heinrich, M. R. (2012). Regioselective radical arylation of anilines with arylhydrazines. Journal of Organic Chemistry, 77(23), 10699-706.

- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- Santa Cruz Biotechnology. (n.d.). Hydrazine - Safety Data Sheet.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- ResearchGate. (n.d.). Synthesis of N‐arylhydrazides from anilines.

- ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.

- Google Patents. (n.d.). CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

- CymitQuimica. (n.d.). CAS 615-00-9: this compound.

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- ECHEMI. (n.d.). This compound | 615-00-9, this compound Formula.

- Organic Letters. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.

- ChemicalBook. (n.d.). 2,4-Dimethylphenylhydrazine hydrochloride synthesis.

- PubChem. (n.d.). This compound.

- ACS Omega. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.

- BLD Pharm. (n.d.). This compound hydrochloride dihydrate.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Chegg. (2021). EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOOPLING: PREPARATION OF METHYL ORANGE.

- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.

- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.

- ResearchGate. (n.d.). Diazotization-Coupling Reaction.

- Vedantu. (n.d.). Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE.

- Doubtnut. (2020). The reduction of benzenediazonium chloride to phenyl hydrazine can be accomplished by.

- YouTube. (2019). converting anilines to diazoniums ions.

- BOC Sciences. (n.d.). Custom Diazotization Services.

- Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?

- PubChem. (n.d.). 2,4-Dimethylbenzene-1-diazonium chloride.

- PubChem. (n.d.). 2,4-Dinitrobenzene-1-diazonium chloride.

Sources

- 1. CAS 615-00-9: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 15. 2,4-Dimethylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. nexchem.co.uk [nexchem.co.uk]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. apps.dtic.mil [apps.dtic.mil]

(2,4-Dimethylphenyl)hydrazine hydrochloride solubility

An In-Depth Technical Guide to the Solubility of (2,4-Dimethylphenyl)hydrazine hydrochloride

Abstract

This compound hydrochloride, a key reagent in synthetic chemistry, presents a unique solubility profile that is critical for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive examination of its solubility in aqueous and organic media, explores the underlying physicochemical principles governing its dissolution, and offers detailed, field-proven protocols for its experimental determination. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical application to serve as an essential resource for laboratory work involving this compound.

Introduction: Significance and Physicochemical Profile

This compound hydrochloride (CAS No: 60480-83-3), also known as 4-Hydrazino-m-xylene hydrochloride, is an aromatic hydrazine salt widely employed as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in forming hydrazones and in constructing heterocyclic systems like indoles via the Fischer indole synthesis makes it a valuable building block in organic chemistry.[3]

The hydrochloride salt form is generally preferred over the free base due to its enhanced stability and ease of handling.[1][4] However, this salt form dictates a specific set of solubility characteristics that must be thoroughly understood to ensure reproducible and optimized results in synthetic and analytical applications. This guide aims to elucidate these characteristics in detail.

Core Physicochemical Properties

A compound's fundamental properties are intrinsically linked to its solubility behavior. The key characteristics of this compound hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60480-83-3 | [5][6] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][5][6] |

| Molecular Weight | 172.66 g/mol | [5][6] |

| Appearance | Light beige to brown solid/crystalline powder | [5] |

| Melting Point | ~180 °C | [5] |

| Stability | Hygroscopic, light and air sensitive | [5] |

| Synonyms | 4-Hydrazino-m-xylene hydrochloride, 1-(2,4-Dimethylphenyl)hydrazine HCl | [1][5] |

Comprehensive Solubility Profile

The solubility of this compound hydrochloride is a function of its molecular structure, which contains both hydrophobic (the dimethylphenyl ring) and hydrophilic (the hydrazinium chloride ionic group) moieties. This amphiphilic nature results in a nuanced solubility across different solvent classes.

Aqueous Solubility

As a salt, this compound hydrochloride is generally considered soluble in water.[1] The ionic nature of the hydrazinium chloride group allows for strong ion-dipole interactions with water molecules, facilitating dissolution.[7] However, this is significantly influenced by pH and temperature.

-

Effect of pH: The compound is the salt of a weak base. In acidic to neutral aqueous solutions, it remains in its protonated, ionic form, which is highly water-soluble. As the pH increases and becomes alkaline, the hydrazinium ion (R-NH-NH₃⁺) is deprotonated to the free base (R-NH-NH₂). This neutral species is substantially less water-soluble due to the hydrophobic nature of the dimethylphenyl group, which can lead to precipitation. Therefore, maximum aqueous solubility is achieved in acidic media.

-

Effect of Temperature: In line with the dissolution behavior of most solid solutes, the aqueous solubility of this compound hydrochloride is expected to increase with temperature.[7][8] This allows for the preparation of more concentrated solutions at elevated temperatures, a principle that is fundamental to purification by recrystallization.

Organic Solvent Solubility

The presence of the aromatic ring and methyl groups imparts solubility in various organic solvents. The general trend follows the "like dissolves like" principle.

-

Polar Protic Solvents: The compound shows good solubility in polar protic solvents such as methanol and ethanol.[9] These solvents can engage in hydrogen bonding and effectively solvate both the ionic and organic parts of the molecule.

-

Polar Aprotic Solvents: Solubility is observed in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[10]

-

Non-Polar Solvents: Solubility is limited in non-polar solvents. For instance, while the free base may show some solubility, the hydrochloride salt is generally poorly soluble in solvents like diethyl ether and hexane.[3][11][12] This differential solubility is frequently exploited during synthesis for precipitation and isolation of the product.[5]

Summary of Qualitative Solubility

The following table provides a qualitative overview of the compound's solubility in common laboratory solvents.

| Solvent | Type | Qualitative Solubility | Rationale |

| Water | Polar Protic (Aqueous) | Soluble (especially in acidic pH) | Ionic nature of the hydrochloride salt.[1][7] |

| Methanol | Polar Protic | Soluble | Polarity and hydrogen bonding capabilities.[10] |

| Ethanol | Polar Protic | Soluble | Polarity and hydrogen bonding capabilities.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | High polarity allows for dissolution.[10] |

| Diethyl Ether | Non-Polar | Insoluble | The high polarity of the salt prevents dissolution in a non-polar medium.[5] |

| Hexane | Non-Polar | Insoluble | Mismatch in polarity. |

Experimental Workflow for Solubility Determination

Accurate and reproducible solubility data requires a robust experimental methodology. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[13][14]

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to reliably measure the solubility of this compound hydrochloride in a given solvent system at a controlled temperature.

Pillars of Trustworthiness: This protocol is self-validating. By measuring the concentration of the supernatant at successive time points (e.g., 24h and 48h), equilibrium is confirmed when the concentration no longer changes.[13] Running the experiment in triplicate ensures the precision and reliability of the final result.[13]

Materials and Equipment:

-

This compound hydrochloride (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. For viscous or finely suspended solids, clarification by centrifugation or filtration is required.

-

Dilution: Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram: Shake-Flask Experimental Workflow

Sources

- 1. CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemiis.com [chemiis.com]

- 10. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

(2,4-Dimethylphenyl)hydrazine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of CAS Number 615-00-9 for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dimethylphenyl)hydrazine, identified by the CAS number 615-00-9, is a substituted hydrazine derivative of significant interest in organic synthesis and pharmaceutical development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its role as a versatile chemical intermediate. Additionally, this document outlines critical safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction

This compound is an organic compound featuring a hydrazine group attached to a 2,4-dimethylphenyl ring.[1] Its unique structural characteristics impart a reactivity that makes it a valuable precursor in the synthesis of a variety of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1] The presence of the hydrazine moiety allows for its participation in a range of chemical transformations, most notably diazotization and coupling reactions.[1] This guide aims to serve as a detailed resource for professionals in the fields of chemical research and drug development, providing the necessary technical information to effectively and safely utilize this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in experimental design and synthesis.

| Property | Value | Source |

| CAS Number | 615-00-9 | [1][2][3] |

| Molecular Formula | C8H12N2 | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 232.2°C at 760 mmHg | [2] |

| Flash Point | 107.5°C | [2] |

| Density | 1.058 g/cm³ | [2] |

| Refractive Index | 1.607 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 2,4-dimethylaniline. The following protocol is a well-established method for its preparation.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2,4-Dimethylaniline [5]

-

In a suitable reaction vessel, suspend 43 g of 2,4-dimethylaniline in a mixture of 89 g of 32% hydrochloric acid and 40 ml of water.

-

Cool the suspension to a temperature range of -5 to -10°C.

-

Slowly add a solution of 25 g of sodium nitrite in 104 ml of water dropwise to the cooled suspension. The aniline hydrochloride will gradually dissolve, resulting in a clear, reddish-brown solution.

-

Ensure the complete consumption of nitrite by adding a small amount of amidosulphonic acid.

Step 2: Reduction of the Diazonium Salt [5]

-

Prepare a solution of 200 g of SnCl2·H2O in 235 g of 32% hydrochloric acid.

-

Rapidly add the diazonium salt solution from Step 1 to the tin(II) chloride solution while maintaining the temperature at -10°C.

-

A white suspension of the tin double salt will form. Stir the mixture at this temperature for several hours.

-

Isolate the tin double salt by suction filtration.

Step 3: Liberation and Isolation of this compound [5]

-

Prepare a solution of 100 g of 45% sodium hydroxide in 100 g of water.

-

Add the tin double salt from Step 2 to the sodium hydroxide solution in portions.

-

Adjust the pH of the mixture to 14 to liberate the free hydrazine.

-

Separate the this compound by multiple extractions with a suitable organic solvent such as MTBE or ethyl acetate.

-

Distill off the solvent under reduced pressure to obtain the crude product.

-

Recrystallization from MTBE can be performed for further purification.

Causality behind Experimental Choices:

-

Low Temperature: The diazotization and reduction reactions are conducted at low temperatures (-10°C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

-

Strong Acid: The use of hydrochloric acid is crucial for the formation of the aniline hydrochloride salt, which is more soluble and reactive in the diazotization step.

-

Reducing Agent: Tin(II) chloride is an effective reducing agent for converting the diazonium salt to the corresponding hydrazine.

-

Basic Conditions for Liberation: A strong base like sodium hydroxide is required to deprotonate the hydrazine salt and liberate the free base for extraction.

Applications in Research and Development

This compound serves as a key building block in various synthetic pathways.

Synthesis of Biologically Active Molecules

Hydrazine derivatives are recognized for their diverse biological activities.[6] They are integral to the synthesis of hydrazones, which have demonstrated a wide range of pharmacological properties, including antifungal, anticonvulsant, antibacterial, and anti-inflammatory effects.[6] this compound can be condensed with various aromatic aldehydes and ketones to form a series of hydrazones with potential as chemosensors or therapeutic agents.[6]

Precursor for Heterocyclic Compounds

The hydrazine moiety is a versatile functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many pharmaceutical compounds.

Role in Drug Development

The broader class of hydrazines has established applications in medicine. For instance, hydrazine derivatives are used in the treatment of tuberculosis and cancer.[7] The metabolic activation of hydrazines is believed to be responsible for both their therapeutic effects and their potential toxicity.[8] A comprehensive understanding of the biotransformation of compounds like this compound is therefore critical in the drug development process, which encompasses drug discovery, nonclinical safety testing, and clinical trials.[9]

Safety and Handling

This compound and its hydrochloride salt are hazardous substances that require careful handling.

Hazard Identification

-

Toxicity: Hydrazines are generally considered toxic and are potentially carcinogenic.[1][10] this compound is harmful if swallowed, in contact with skin, or if inhaled.[11][12]

-

Irritation: It can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

-

Allergic Reaction: May cause an allergic skin reaction.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[13][14]

-

Ventilation: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[11][15]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][14] Do not eat, drink, or smoke when using this product.[13] Wash hands and any exposed skin thoroughly after handling.[11][14][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store locked up.[13][14]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13][15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13][14][15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][12][14]

Analytical Methods

The detection and quantification of this compound and related hydrazine compounds can be achieved through various analytical techniques. These include spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC).[16] For trace-level analysis, pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection by HPLC.[17][18]

Conclusion

This compound (CAS No. 615-00-9) is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is well-documented, and its reactivity allows for the creation of a diverse range of complex molecules. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the essential technical information for researchers and drug development professionals to utilize this compound effectively and responsibly in their scientific endeavors.

References

-

This compound | CAS 615-00-9. CymitQuimica.

-

This compound synthesis. ChemicalBook.

-

This compound | 615-00-9, this compound Formula. ECHEMI.

-

This compound | 615-00-9. ChemicalBook.

-

This compound hydrochloride dihydrate | 123333-93-7. BLD Pharm.

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate.

-

2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3. ChemicalBook.

-

This compound CAS#: 615-00-9. ChemicalBook.

-

Safety Data Sheet - this compound. CymitQuimica.

-

Cas Number 60480-83-3|this compound hydrochloride (1:1)|C8H13ClN2. Molecularinfo.com.

-

2,4-Dimethylphenylhydrazine hydrochloride | CAS 123333-93-7. CymitQuimica.

-

Analytical Methods for Hydrazine. Agency for Toxic Substances and Disease Registry.

-

This compound | C8H12N2 | CID 702862. PubChem.

-

SAFETY DATA SHEET - Phenylhydrazine. Sigma-Aldrich.

-

3,4-Dimethylphenylhydrazine hydrochloride. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2,3-Dimethylphenylhydrazine hydrochloride. Fisher Scientific.

-

Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-. Guidechem.

-

(2,6-DIMETHYL-PHENYL)-HYDRAZINE SDS, 2538-61-6 Safety Data Sheets. ECHEMI.

-

2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058. PubChem.

-

Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of Chemical and Pharmaceutical Analysis.

-

Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Mini Reviews in Medicinal Chemistry.

-

Buy 2,4-dimethylphenylhydrazine hydrochloride from Conier Chem&Pharma Limited. Conier Chem&Pharma Limited.

-

Discover Applications of Hydrazine for Science and Progress. American Elements.

-

Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science.

-

2,4-Dinitrophenylhydrazine. Organic Syntheses.

-

3,4-Dimethylphenylhydrazine hydrochloride Safety Data Sheet. Apollo Scientific.

-

Method for preparing 3,4-dimethyl phenylhydrazine. Google Patents.

-

1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740. PubChem.

-

Drug Development 101: A Primer. PubMed.

Sources

- 1. CAS 615-00-9: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 615-00-9 [chemicalbook.com]

- 4. This compound | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Discover Applications of Hydrazine for Science and Progress [hydrazine.com]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride [cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. ijcpa.in [ijcpa.in]

- 18. sjpas.com [sjpas.com]

An In-Depth Technical Guide to (2,4-Dimethylphenyl)hydrazine: Molecular Weight, Physicochemical Properties, and Analytical Methodologies

Introduction

(2,4-Dimethylphenyl)hydrazine, also known as (2,4-xylyl)hydrazine, is a substituted aromatic hydrazine of significant interest to the scientific community, particularly in the fields of pharmaceutical development and synthetic chemistry. As a versatile chemical intermediate, its hydrazine functional group (-NH-NH2) imparts a high degree of reactivity, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and complex organic molecules[1][2]. Its derivatives, especially hydrazones formed through condensation with carbonyl compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumor properties, positioning this molecule as a key starting material in drug discovery programs[2][3].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and present detailed, field-proven protocols for its synthesis and analytical characterization. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its reactivity, solubility, and behavior in analytical systems.

Molecular Weight and Formula

The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

-

Computed Molecular Weight: 136.19 g/mol [4].

The computed molecular weight represents the weighted average of the masses of its constituent atoms based on their natural isotopic abundance. The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the value of primary importance in high-resolution mass spectrometry (HRMS), enabling precise mass measurements for unequivocal formula determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are essential for designing experimental conditions, from reaction setups to purification and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 615-00-9 | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-dimethylphenylhydrazine, (2,4-Xylyl)hydrazine | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | 1.058 g/cm³ | [5] |

| Boiling Point | 232.2 °C at 760 mmHg | [5] |

| Flash Point | 107.5 °C | [5] |

| Refractive Index | 1.607 | [5] |

| Topological Polar Surface Area | 38 Ų | [5] |

Section 2: Synthesis and Key Reactivity

The synthesis of this compound is typically achieved through a classical, multi-step process starting from the commercially available 2,4-dimethylaniline.

Synthetic Pathway Overview

The standard synthetic route involves two primary transformations: the diazotization of the starting aniline followed by the reduction of the resulting diazonium salt to the target hydrazine. This well-established pathway offers high yields and purity when executed with precision.

Sources

- 1. CAS 615-00-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Stability and Storage of (2,4-Dimethylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Core Chemistry and Importance of (2,4-Dimethylphenyl)hydrazine

This compound, a substituted aromatic hydrazine, is a critical reagent and intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. Its utility is largely dictated by the reactive hydrazine moiety, which participates in reactions like the Fischer indole synthesis to create complex heterocyclic structures. However, this inherent reactivity also predisposes the molecule to degradation, making a thorough understanding of its stability paramount for ensuring the integrity of research and the quality of manufactured products.

This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical properties that govern its stability, explore the primary degradation pathways under various stress conditions, and provide actionable protocols for its proper storage, handling, and stability assessment. This document is intended to serve as a practical resource for scientists to maintain the quality and reliability of this compound in their research and development endeavors.

I. Intrinsic Chemical Stability and Key Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity and ambient temperature. The presence of the hydrazine group (-NHNH2) attached to the aromatic ring is the primary determinant of its chemical behavior.

Key Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C8H12N2 | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 232.2°C at 760 mmHg | |

| Formulations | Available as a free base or as a hydrochloride salt. The hydrochloride salt form generally exhibits enhanced stability and solubility in aqueous solutions. |

The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it susceptible to oxidation. The aromatic ring, substituted with two methyl groups, influences the electron density of the hydrazine moiety and can affect its reactivity and stability compared to unsubstituted phenylhydrazine.

II. Factors Influencing Stability: A Mechanistic Perspective

The degradation of this compound can be triggered by several environmental factors. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures. The primary modes of degradation are oxidation, thermal decomposition, and photolysis.

A. Oxidative Degradation

Oxidation is a major degradation pathway for hydrazines. The presence of oxygen, even in trace amounts, can initiate a cascade of reactions leading to the formation of various impurities.

-

Mechanism: The oxidation of aryl hydrazines can proceed through a radical mechanism, initiated by the abstraction of a hydrogen atom from the hydrazine moiety. This can lead to the formation of diazenes and other oxidized species. The reaction is often catalyzed by the presence of metal ions, such as copper (II) and iron (III), which can be present as impurities. In some cases, oxidative degradation can lead to the formation of N-nitroso compounds, which are potent mutagens.

-

Causality: The susceptibility to oxidation is a direct consequence of the electron-rich nature of the hydrazine group. The presence of electron-donating methyl groups on the phenyl ring may slightly increase the electron density on the hydrazine nitrogens, potentially influencing the rate of oxidation.

B. Thermal Decomposition

Elevated temperatures can provide the necessary activation energy for the decomposition of this compound.

-

Mechanism: Thermal decomposition of hydrazines can lead to the cleavage of the N-N bond, generating nitrogen gas and ammonia as primary products. The specific decomposition products and pathways can be influenced by the presence of catalysts and the reaction atmosphere.

-

Causality: The N-N bond in hydrazine is relatively weak and susceptible to homolytic cleavage at high temperatures. The rate of decomposition is a direct function of temperature.

C. Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of aryl hydrazines.

-

Mechanism: Aromatic hydrazines can absorb light, leading to the formation of excited states that can undergo N-N bond cleavage. This process can be facilitated by photosensitizers.

-

Causality: The aromatic ring in this compound acts as a chromophore, absorbing light energy that can be transferred to the labile hydrazine group, initiating degradation.

D. Hydrolytic Stability

While hydrazines themselves are not directly hydrolyzed, they can react with carbonyl compounds present as impurities or in the formulation to form hydrazones. The stability of these hydrazones is pH-dependent and they can undergo hydrolysis back to the parent hydrazine and carbonyl compound.

III. Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling procedures are recommended:

A. Optimal Storage Conditions

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Light Exposure | Protect from light. Store in amber glass bottles or other light-opaque containers. | To prevent photolytic degradation. |

| Container | Keep container tightly closed. Use containers made of inert materials. | To prevent exposure to air and moisture. |

| Incompatible Materials | Store away from oxidizing agents, acids, and metal salts. | To prevent catalytic decomposition and other hazardous reactions. |

B. Safe Handling Practices

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid generating dust if handling a solid form.

IV. Experimental Workflow for Stability Assessment: A Self-Validating System

To experimentally determine the stability of a specific batch of this compound and to establish its shelf-life under defined storage conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify the resulting degradants.

A. Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

1. Stress Conditions:

-

Acid/Base Hydrolysis: Treat solutions of this compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

-

Thermal Stress: Expose the solid material or a solution to elevated temperatures (e.g., 60-80 °C) in a controlled oven.

-

Photostability: Expose the solid material or a solution to UV and visible light in a photostability chamber.

2. Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact this compound from its degradation products. Gas Chromatography (GC) can also be a suitable technique, often requiring derivatization of the hydrazine.

3. Sample Analysis:

Analyze the stressed samples at various time points and compare the chromatograms to that of an unstressed control sample. The appearance of new peaks and a decrease in the peak area of the parent compound indicate degradation.

4. Peak Purity Analysis:

Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that the chromatographic peak of this compound does not co-elute with any degradation products.

B. Visualization of the Stability Testing Workflow

Caption: Workflow for assessing the stability of this compound.

V. Potential Degradation Pathways and Products

Based on the chemistry of aryl hydrazines, the following degradation pathways can be anticipated:

Caption: Potential degradation pathways of this compound.

VI. Conclusion and Best Practices Summary

The stability of this compound is a critical factor for its successful application in research and development. By understanding its inherent chemical properties and susceptibility to oxidative, thermal, and photolytic degradation, scientists can implement effective storage and handling strategies to preserve its quality.

Key Takeaways:

-

Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere. The hydrochloride salt form may offer enhanced stability.

-

Handling: Use appropriate personal protective equipment and handle in a well-ventilated area to minimize exposure.

-

Stability Testing: Implement a forced degradation study coupled with a validated stability-indicating analytical method to determine the shelf-life and identify potential degradation products for your specific application and storage conditions.

By adhering to these guidelines, researchers can ensure the integrity and reliability of this compound, leading to more reproducible and accurate scientific outcomes.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. *

An In-Depth Technical Guide to the Reactions of (2,4-Dimethylphenyl)hydrazine with Carbonyl Compounds

For: Researchers, scientists, and drug development professionals.

Introduction

(2,4-Dimethylphenyl)hydrazine is a substituted arylhydrazine that serves as a critical building block in modern organic synthesis. Its utility is most profoundly realized in its reactions with carbonyl compounds, which pave the way for the construction of complex heterocyclic structures. These structures, particularly indoles, are ubiquitous in pharmacologically active molecules and natural products.[1][2][3] This guide provides an in-depth exploration of the core reactions of this compound with aldehydes and ketones, focusing on the mechanistic underpinnings, practical experimental protocols, and strategic applications in the field of drug development. We will dissect the formation of hydrazones and delve deeply into the celebrated Fischer indole synthesis, offering field-proven insights to navigate these powerful transformations.

Part 1: The Foundational Reaction - Hydrazone Formation

The initial and pivotal step in the reaction between this compound and a carbonyl compound (aldehyde or ketone) is the formation of a (2,4-dimethylphenyl)hydrazone. This condensation reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism under mild, often slightly acidic, conditions.[4]

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being the most nucleophilic, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then protonated, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water yields the stable C=N double bond of the hydrazone.

The choice of a slightly acidic medium is critical. The acid catalyzes the dehydration step; however, strongly acidic conditions can protonate the hydrazine itself, diminishing its nucleophilicity and hindering the initial attack.[5] Glacial acetic acid is an excellent choice as it serves as both a polar protic solvent and a catalyst, facilitating both steps of the reaction.[1]

General Experimental Considerations

In practice, the formation of the hydrazone is often straightforward.[1] The this compound (often as its hydrochloride salt, which is more stable) and the carbonyl compound are typically stirred in a suitable solvent like ethanol or acetic acid at room temperature or with gentle heating.[1] The resulting hydrazone often precipitates from the reaction mixture and can be isolated by simple filtration. For many applications, such as the Fischer indole synthesis, the hydrazone is not isolated but is generated in situ and carried forward directly to the next step.[1][6]

Visualization: Mechanism of Hydrazone Formation

Caption: Fig 1. Nucleophilic addition followed by dehydration.

Part 2: The Cornerstone Application - The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[1][5] This acid-catalyzed reaction involves the intramolecular cyclization of an arylhydrazone.[1] When using (2,4-dimethylphenyl)hydrazone, the resulting product is a 5,7-dimethyl-substituted indole, a scaffold present in numerous bioactive compounds.

The intricate Mechanism

The accepted mechanism, first proposed by Robinson, is a sequence of elegant transformations that must be carefully controlled for optimal results.[5][7]

-

Hydrazone Formation: As described above, the arylhydrazine and carbonyl compound condense to form the key hydrazone intermediate.[1]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This is a crucial step that establishes the necessary connectivity for the subsequent rearrangement.[1][5]

-

[8][8]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The enamine undergoes an acid-catalyzed[8][8]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[1] This concerted pericyclic reaction forms a new carbon-carbon bond between the ortho-position of the aryl ring and the vinylic carbon of the former carbonyl component, resulting in a di-imine intermediate.[1]

-

Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes. The aniline-type nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring aminal.[7]

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to form the stable, aromatic indole ring.[5][7]

Visualization: Fischer Indole Synthesis Workflow

Caption: Fig 2. Key steps from hydrazone to indole.

Controlling the Reaction: The Role of the Catalyst

The choice of acid catalyst is paramount and dictates the reaction's success and efficiency.[5]

-

Brønsted Acids: Simple acids like H₂SO₄, HCl, and p-toluenesulfonic acid are effective.[5]

-

Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common and effective catalysts.[1] Others include boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[1][5]

-

Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent and acid catalyst, often used for less reactive substrates. It can, however, lead to charring if not used carefully.

-

Eaton's Reagent (P₂O₅/MeSO₃H): This superacidic medium is highly effective and can provide excellent regiocontrol, particularly with unsymmetrical methyl ketones.[9]

Causality: The catalyst's role is multifaceted. It protonates the hydrazone to facilitate tautomerization and the sigmatropic rearrangement, and it catalyzes the final ammonia elimination step.[5] Stronger acids or Lewis acids that coordinate effectively can lower the activation energy for the key rearrangement step, often allowing the reaction to proceed at lower temperatures.

Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used, two different enamine tautomers can form, potentially leading to a mixture of two isomeric indole products.[1][8] The regiochemical outcome is influenced by several factors:

-

Acid Strength: Stronger acids, like methanesulfonic acid, tend to favor the formation of the kinetic enamine (from deprotonation of the less substituted α-carbon), leading to the corresponding indole as the major product.[7] Weaker acids may allow for equilibration and formation of the thermodynamic enamine, changing the product ratio.[7][8]

-

Steric Hindrance: Bulky substituents on the ketone or the hydrazine can influence which enamine intermediate is sterically preferred for the[8][8]-sigmatropic rearrangement.[9][10]

| Catalyst System | Substrate Example | Major Product Outcome | Rationale |

| ZnCl₂ in Acetic Acid | (2,4-Me₂Ph)hydrazine + 2-Pentanone | Mixture of 2-ethyl-5,7-dimethylindole and 2,3,5,7-tetramethylindole | Moderate acidity allows for formation of both kinetic and thermodynamic enamines.[1][8] |

| Eaton's Reagent | (2,4-Me₂Ph)hydrazine + 2-Pentanone | 2-Ethyl-5,7-dimethylindole | Strong acidity favors the kinetic enamine from the less-substituted side (methylene > methyl).[9] |

| Polyphosphoric Acid (PPA) | (2,4-Me₂Ph)hydrazine + 2-Pentanone | 2,3,5,7-Tetramethylindole (often) | High temperatures can favor the more stable thermodynamic enamine.[8] |

Part 3: Experimental Protocols and Drug Development Applications

Protocol 1: Synthesis of 5,7-Dimethyl-2-phenyl-1H-indole

This protocol details a two-step, one-pot procedure starting from this compound hydrochloride and acetophenone.

Step 1: Hydrazone Formation (in situ)

-

To a 250 mL round-bottom flask, add this compound hydrochloride (1.73 g, 10 mmol) and absolute ethanol (50 mL).

-

Add acetophenone (1.20 g, 10 mmol) to the suspension.

-

Add 3-4 drops of glacial acetic acid to catalyze the condensation.

-

Stir the mixture at room temperature for 1 hour. The formation of the hydrazone is often indicated by a color change and the formation of a precipitate. Do not isolate the intermediate.

Step 2: Fischer Indolization

-

To the flask containing the hydrazone suspension, add polyphosphoric acid (PPA) (20 g) in portions with stirring. Caution: The addition is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

-

Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (200 g) in a beaker with vigorous stirring.

-

The crude indole product will precipitate. Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is ~7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure 5,7-dimethyl-2-phenyl-1H-indole.

Application in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry. The Fischer indole synthesis provides a direct route to substituted indoles that are key intermediates in the synthesis of important drugs. For instance, antimigraine drugs of the triptan class are frequently synthesized using this method.[5] While specific examples using this compound are proprietary, the synthesis of analogs for structure-activity relationship (SAR) studies is a common application. The 5,7-dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and receptor binding affinity of a potential drug candidate.

For example, the synthesis of Perophoramidine, an alkaloid with potential anti-cancer properties, utilizes an interrupted Fischer indole synthesis as a key strategic step to construct its complex tetracyclic indoline core.[11] This demonstrates the power of the reaction to build molecular complexity from simple starting materials.[11]

Conclusion

The reaction of this compound with carbonyl compounds is a cornerstone of heterocyclic chemistry. The initial formation of a hydrazone sets the stage for the powerful Fischer indole synthesis, a transformation that provides direct access to the invaluable 5,7-dimethylindole scaffold. By understanding the intricate mechanism, carefully selecting the catalyst, and considering the factors that govern regioselectivity, researchers can harness this reaction to efficiently synthesize complex molecules. For professionals in drug development, mastering this chemistry is not merely an academic exercise; it is a strategic tool for creating novel molecular architectures with the potential to become next-generation therapeutics.

References

-

Dave's Chemistry. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Available from: [Link]

-

LibreTexts Chemistry. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

-

Pearson. (2024). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Available from: [Link]

-

Organic Chemistry Portal. Wolff-Kishner Reduction. Available from: [Link]

-

Fiveable. (2024). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available from: [Link]

-